2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile
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Overview
Description
2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile is a complex organic compound that features a triazole ring and a thienyl group
Mechanism of Action
Target of action
Compounds containing a 1,2,4-triazole ring, like this one, are often active pharmaceutical ingredients. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of action
The specific mode of action would depend on the exact target of the compound. The 1,2,4-triazole ring is known to interact with various biological targets through hydrogen bonding .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways would be affected. Compounds with a 1,2,4-triazole ring are often involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the specific biological system in which it is used. The presence of the 1,2,4-triazole ring could potentially improve these properties .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Some 1,2,4-triazole derivatives have shown promising anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile typically involves multiple steps, starting with the preparation of intermediates. One common method involves the reaction of 1,2,4-triazole with an appropriate acylating agent to form the triazole derivative. This intermediate is then reacted with a thienyl-containing compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The triazole and thienyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
What sets 2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile apart is its unique combination of a triazole ring and a thienyl group, which may confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
(2E)-4-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-4-(1,2,4-triazol-1-yl)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-13(2,17-9-15-8-16-17)12(18)10(7-14)6-11-4-3-5-19-11/h3-6,8-9H,1-2H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURQBNJIQFFEQB-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=CC1=CC=CS1)C#N)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C(=C/C1=CC=CS1)/C#N)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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